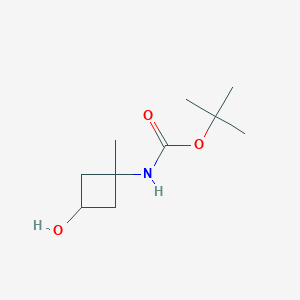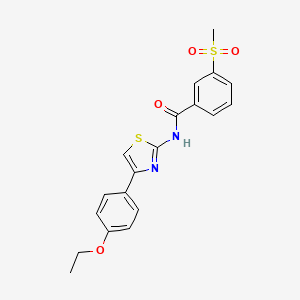![molecular formula C19H23N3O5S2 B2525498 Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-32-2](/img/structure/B2525498.png)
Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a complex organic molecule that likely possesses a heterocyclic structure based on the presence of thiophene and pyridine rings in its name. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar heterocyclic compounds and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, often starting with simple precursors. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride leads to ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . Similarly, the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates involves triethylphosphite and microwave irradiation . These methods highlight the versatility of synthetic approaches in creating complex heterocyclic structures.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of heterocyclic compounds. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined using this method, revealing two independent molecules in the asymmetric unit . This technique provides precise information about the arrangement of atoms within a molecule, which is crucial for understanding its chemical behavior.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be quite diverse. For instance, the treatment of 5-ethylthieno[2,3-b]pyridine with acidified hypochlorite leads to a crystalline product with a trans-2,3-dichloro-5-ethyl-2,3-dihydrothieno[2,3-b]pyridine syn-1-oxide structure . This reaction showcases the susceptibility of thiophene rings to electrophilic attack and the potential for generating oxidized derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the presence of substituents such as nitro groups, as seen in the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, can affect the compound's electron distribution, reactivity, and biological activity . The crystal structures often reveal intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and stability.
Aplicaciones Científicas De Investigación
Thermoelectric Materials
Effective Treatment Methods on PEDOTPSS to Enhance Its Thermoelectric Performance
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) is recognized for its potential in thermoelectric applications. Various treatment methods have been developed to enhance its thermoelectric performance, with significant contributions from 14 research groups summarized. These methods aim at improving the figure-of-merit (ZT) for real applications through adjustments in the treatment of PEDOT:PSS dispersions or films (Zhengyou Zhu et al., 2017).
Enzymatic Remediation of Pollutants
Applications of Redox Mediators in the Treatment of Organic Pollutants with Oxidoreductive Enzymes
Enzymatic approaches using redox mediators have shown promise in the remediation of recalcitrant organic pollutants. Laccases, peroxidases, and other enzymes, in the presence of redox mediators, have significantly improved the efficiency of degrading various pollutants. This methodology highlights the potential of enzymatic treatment in environmental cleanup (Maroof Husain & Q. Husain, 2007).
Propiedades
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[(5-nitrothiophene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-6-27-17(24)13-10-9-18(2,3)21-19(4,5)14(10)29-16(13)20-15(23)11-7-8-12(28-11)22(25)26/h7-8,21H,6,9H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGSXNATVAGHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2525418.png)
![1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2525419.png)
![Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate](/img/structure/B2525424.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525425.png)



![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride](/img/structure/B2525434.png)


![8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2525438.png)